Denintuzumab mafodotin

R/R DLBCL monotherapy efficacy response rate

Denintuzumab mafodotin (development codes SGN-CD19A, SGN-19A) is a humanized anti-CD19 monoclonal antibody-drug conjugate (ADC) linked to the microtubule-disrupting payload monomethyl auristatin F (MMAF) via a non-cleavable maleimidocaproyl linker. The compound is designed for the treatment of CD19-positive B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL), follicular lymphoma (Grade 3b), and acute lymphoblastic leukemia (ALL).

Molecular Formula
Molecular Weight
Cat. No. B1192062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenintuzumab mafodotin
SynonymsABBV-221;  ABBV 221;  ABBV221.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Denintuzumab Mafodotin: Core Specifications and Comparator Context for CD19-Targeted ADC Procurement


Denintuzumab mafodotin (development codes SGN-CD19A, SGN-19A) is a humanized anti-CD19 monoclonal antibody-drug conjugate (ADC) linked to the microtubule-disrupting payload monomethyl auristatin F (MMAF) via a non-cleavable maleimidocaproyl linker [1]. The compound is designed for the treatment of CD19-positive B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL), follicular lymphoma (Grade 3b), and acute lymphoblastic leukemia (ALL) [2]. Unlike cleavable-linker CD19-targeted ADCs such as loncastuximab tesirine (PBD dimer payload) and coltuximab ravtansine (DM4 payload), the non-cleavable MMAF architecture of denintuzumab mafodotin confers distinct pharmacokinetic and toxicity profiles that materially influence clinical deployment strategies and risk-benefit calculations [3].

Why Denintuzumab Mafodotin Cannot Be Assumed Interchangeable with Other CD19-Targeted ADCs


CD19-targeted ADCs are mechanistically heterogeneous and cannot be substituted on the basis of target antigen overlap alone. Fundamental differences in linker chemistry (non-cleavable maleimidocaproyl vs. cleavable valine-alanine or SPDB), payload class (MMAF tubulin inhibitor vs. PBD dimer DNA crosslinker vs. DM4 maytansinoid), and resulting toxicity signatures create distinct clinical risk profiles [1]. Denintuzumab mafodotin requires complete lysosomal degradation of the antibody to release its active metabolite cys-mcMMAF, a property that directly influences its therapeutic window and adverse event spectrum relative to cleavable-linker comparators [2]. Additionally, in vivo evidence demonstrates that denintuzumab mafodotin engages immune effector functions (ADCC and ADCP) and induces immunogenic cell death, mechanisms not uniformly present across all CD19-ADC constructs and which may be amplified by CD20 antibody co-administration [3]. These architectural and functional distinctions preclude generic interchange.

Denintuzumab Mafodotin vs. Comparator CD19 ADCs: Head-to-Head and Cross-Study Efficacy Benchmarks


Monotherapy ORR Comparison in R/R DLBCL: Denintuzumab Mafodotin vs. Coltuximab Ravtansine

In a cross-trial comparison of monotherapy in relapsed/refractory DLBCL, denintuzumab mafodotin demonstrated a lower overall response rate (ORR) of 33% relative to coltuximab ravtansine's 43.9% but achieved a meaningfully higher complete response (CR) rate of 23% compared to 14.6% for coltuximab ravtansine [1]. Both ADCs were evaluated in heavily pretreated R/R DLBCL populations, though the respective studies were conducted independently with different patient demographics and prior therapy burdens. The CR rate differential is notable for procurement considerations where depth of response (CR vs. PR) correlates with durability of remission and potential eligibility for consolidative stem cell transplant [1].

R/R DLBCL monotherapy efficacy response rate

Linker-Payload Architecture Differentiation: Non-Cleavable MMAF vs. Cleavable PBD Dimer

Denintuzumab mafodotin employs a non-cleavable maleimidocaproyl linker conjugated to MMAF, requiring complete lysosomal degradation of the antibody for payload release (Type III release mechanism) [1]. In contrast, loncastuximab tesirine uses a cleavable MC-PEG-VA linker with a PBD dimer payload (DAR 2.3) that crosslinks DNA, while coltuximab ravtansine employs a cleavable SPDB linker with a DM4 payload (DAR 3.5) [1][2]. The non-cleavable architecture of denintuzumab mafodotin confers resistance to extracellular payload release, thereby constraining the primary dose-limiting toxicity to ocular events (keratopathy) rather than the myelosuppression, effusions, and photosensitivity characteristic of PBD-based ADCs [1].

linker chemistry payload mechanism toxicity profile

CD19-ADC Comparative Efficacy in Pediatric ALL Patient-Derived Xenograft Models

In the Pediatric Preclinical Testing Program (PPTP) ALL xenograft panel, denintuzumab mafodotin demonstrated objective responses in 5 of 8 (62.5%) models, achieving an overall response rate (ORR) of 71% across 7 tested ALL models [1]. For context, coltuximab ravtansine achieved an ORR of 100% in 3 ALL PDX models, while pivekimab sunirine (CD123-targeted ADC) demonstrated an ORR of 75% in 8 ALL models [1]. Although the number of tested models varies, denintuzumab mafodotin exhibited activity across B-cell precursor ALL, Ph-like ALL, and MLL-rearranged infant ALL, with no apparent subtype specificity [2]. Notably, denintuzumab mafodotin treatment did not select for reduced CD19 expression in surviving tumor cells [2].

pediatric ALL patient-derived xenograft preclinical efficacy

Phase 1 Efficacy Stratified by Prior Therapy Refractoriness in R/R B-Cell NHL

In the Phase 1 dose-escalation study (NCT 01786135) of denintuzumab mafodotin in relapsed/refractory B-cell NHL, the objective response rate (ORR) was 50% (95% CI: 28-72) in patients with relapsed disease (n=22) compared to 21% (95% CI: 8-40) in patients with disease refractory to their most recent prior therapy (n=29) when administered every 3 weeks (q3wk) [1]. In a smaller q6wk dosing cohort (3 mg/kg), all 3 relapsed patients achieved CR (ORR 100%, 95% CI: 29-100) [1]. The median number of prior systemic therapies was 2 (range: 1-6), and 24% of patients had undergone prior autologous stem cell transplant [1]. Overall, 20 of 60 efficacy-evaluable patients (33%) achieved objective responses, with 13 (22%) achieving CR [1].

refractory lymphoma dose-response response durability

Denintuzumab Mafodotin: Evidence-Based Application Scenarios for Translational Research and Procurement Planning


Benchmarking CD19-ADC Candidates for R/R DLBCL Salvage Regimen Development

Institutions or CROs designing salvage protocols for R/R DLBCL should note that denintuzumab mafodotin offers a differentiated complete response profile (23% CR in monotherapy) relative to coltuximab ravtansine (14.6% CR) [1]. This CR rate advantage is particularly relevant when depth of response determines eligibility for consolidative autologous stem cell transplant (ASCT). Furthermore, denintuzumab mafodotin has been formally investigated in randomized Phase 2 trials as an adjunct to RICE salvage chemotherapy (NCT02592876), providing a clinical development path absent for many other investigational CD19 ADCs [2].

Evaluating Toxicity Management Infrastructure Requirements for CD19-ADC Implementation

Procurement decisions for CD19-directed ADCs must account for site-level toxicity management capabilities. Denintuzumab mafodotin's non-cleavable MMAF architecture yields a toxicity profile dominated by ocular events (keratopathy) [1]. In contrast, PBD-based ADCs (e.g., loncastuximab tesirine) require infrastructure for managing myelosuppression, effusions, and photosensitivity [1]. The ocular toxicity of denintuzumab mafodotin is monitorable via standard ophthalmic examination and typically reversible with dose holds or reductions, enabling a distinct clinical operations footprint that may align better with centers lacking extensive hematologic supportive care capacity.

Translational Research in Pediatric ALL Xenograft and Combination Therapy Models

Denintuzumab mafodotin has established a quantitative preclinical benchmark in pediatric ALL PDX models (71% ORR, 5/8 models achieving objective response) [1]. The compound has also been evaluated in combination with an induction-type chemotherapy backbone (vincristine, dexamethasone, L-asparaginase), demonstrating therapeutic enhancement over either treatment alone [2]. Additionally, preclinical evidence supports synergy with CD20 antibodies (e.g., rituximab) via enhanced CD19 internalization and improved drug delivery, a mechanistic rationale that underlies the clinical development of denintuzumab mafodotin in combination with R-CHOP and RICE regimens [3]. These data support selection of denintuzumab mafodotin as a reference compound for preclinical combination screening or as a positive control in novel CD19-ADC development programs.

Comparative Assessment of CD19-ADC Candidates for Relapsed vs. Refractory B-Cell NHL Patient Populations

For procurement in settings where patient populations are heavily pretreated and predominantly refractory, the Phase 1 data on denintuzumab mafodotin provide a quantifiable efficacy benchmark: ORR 21% in truly refractory disease (q3wk schedule) vs. 50% in relapsed disease [1]. The q6wk schedule demonstrated 100% ORR in relapsed patients (n=3), suggesting potential for less frequent dosing in selected populations [1]. These data enable evidence-based triage of denintuzumab mafodotin relative to other CD19-directed ADCs (e.g., loncastuximab tesirine, which has shown activity in similar populations but with a different toxicity signature) based on the expected refractoriness profile of the target patient cohort [2].

Quote Request

Request a Quote for Denintuzumab mafodotin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.